molecular formula C28H26N6O2 B357178 1-amino-8'-ethoxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile CAS No. 810630-95-6

1-amino-8'-ethoxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile

Cat. No.: B357178
CAS No.: 810630-95-6
M. Wt: 478.5g/mol
InChI Key: HLAKLRLRVLQHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the construction of the spiro linkage and the introduction of the amino, ethoxy, and cyano groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to replace existing functional groups with new ones. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Medicine: Due to its potential biological activity, this compound could be explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which 1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile can be compared to other compounds with similar structures or functional groups. Some similar compounds include:

    Spiro compounds: These compounds share the spiro linkage, which is a unique structural feature that can impart specific properties such as rigidity and stability.

    Pyrido[1,2-a]benzimidazole derivatives: These compounds share the pyrido[1,2-a]benzimidazole core, which can contribute to biological activity and chemical reactivity.

    Dicarbonitrile compounds:

Properties

CAS No.

810630-95-6

Molecular Formula

C28H26N6O2

Molecular Weight

478.5g/mol

IUPAC Name

1'-amino-6-ethoxy-9,11,11-trimethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,3'-5H-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile

InChI

InChI=1S/C28H26N6O2/c1-5-36-16-10-17-15(2)12-27(3,4)34-23(17)18(11-16)28(26(34)35)19(13-29)24(31)33-22-9-7-6-8-21(22)32-25(33)20(28)14-30/h6-11,15,32H,5,12,31H2,1-4H3

InChI Key

HLAKLRLRVLQHCS-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C3C(=C1)C4(C(=C(N5C6=CC=CC=C6NC5=C4C#N)N)C#N)C(=O)N3C(CC2C)(C)C

Canonical SMILES

CCOC1=CC2=C3C(=C1)C4(C(=C(N5C6=CC=CC=C6NC5=C4C#N)N)C#N)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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